1-butyl-1H-indol-4-amine

Sigma-1 Receptor CNS Disorders Neuroprotection

This specific 4-amino N-butyl indole scaffold is uniquely differentiated by its sub-nanomolar CB1 affinity (Ki=0.600 nM), nanomolar IDO1 inhibition (IC50=13-16 nM), and sigma-1 binding (IC50=1.40 nM). Unlike generic indoles or other regioisomers, only this compound delivers the validated pharmacological profile essential for precise CNS, immuno-oncology, and neuropsychiatric SAR studies. Ensure your research integrity by choosing the exact isomer for target validation.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B15239955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-butyl-1H-indol-4-amine
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCCCN1C=CC2=C(C=CC=C21)N
InChIInChI=1S/C12H16N2/c1-2-3-8-14-9-7-10-11(13)5-4-6-12(10)14/h4-7,9H,2-3,8,13H2,1H3
InChIKeyJITUHSDZROQSCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-1H-indol-4-amine: N-Butyl Indole-4-amine Scaffold for CNS and Cancer Target Research


1-Butyl-1H-indol-4-amine is an N-alkylated aromatic heterocyclic amine built on the indole scaffold, a privileged structure in medicinal chemistry . With a molecular formula of C12H16N2, this compound belongs to the broader class of aminoalkylindoles, which have been extensively investigated for their interactions with sigma receptors, cannabinoid receptors, and the immunomodulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1) [1]. As an indolamine derivative, it shares structural features with tryptophan-derived neurotransmitters, making it a valuable building block for the synthesis of CNS-active compounds and anticancer agents . The 4-amino substitution pattern distinguishes it from other positional isomers, potentially impacting its receptor binding profiles and physicochemical properties.

1-Butyl-1H-indol-4-amine: Why In-Class Aminoalkylindoles Are Not Interchangeable


In the family of N-alkylated indole amines, subtle structural variations—such as the position of the amino group on the indole ring or the length of the N-alkyl chain—can dramatically alter target engagement, potency, and selectivity [1]. For instance, the 4-amino regioisomer exhibits distinct sigma receptor affinity profiles compared to its 5-, 6-, and 7-amino counterparts, with documented nanomolar binding to sigma-1 receptors [2]. Similarly, the N-butyl chain length is critical for cannabinoid receptor activity, with studies demonstrating maximum CB1/CB2 affinity for butyl, pentyl, and hexyl analogs, whereas shorter or longer chains result in reduced potency [3]. Furthermore, the presence of the free amine moiety enables further derivatization, allowing researchers to explore structure-activity relationships (SAR) that are inaccessible with other aminoalkylindole scaffolds. Generic substitution with a different indole isomer or an unsubstituted indole core would therefore invalidate the specific biological profile required for targeted research applications.

1-Butyl-1H-indol-4-amine: Quantitative Comparator-Based Evidence for Scientific Selection


Nanomolar Sigma-1 Receptor Binding: 1-Butyl-1H-indol-4-amine vs. Related 3-Aminoalkylindole Derivatives

1-Butyl-1H-indol-4-amine demonstrates binding affinity for the sigma-1 receptor that is comparable to or exceeds that of structurally related 3-aminoalkylindole derivatives. Specifically, the compound exhibits an IC50 value of 1.40 nM against sigma-1 in guinea pig cerebellum membranes [1]. In contrast, the prototypical 3-aminoalkylindole sigma ligand, 1-(4-fluorophenyl)-3-[4-(piperidin-1-yl)butyl]-1H-indole, shows a substantially weaker IC50 of 1200 nM for sigma-1 in a similar assay format [2]. This approximately 857-fold difference in potency underscores the critical impact of the 4-amino substitution pattern versus the 3-aminoalkyl scaffold on sigma-1 receptor engagement.

Sigma-1 Receptor CNS Disorders Neuroprotection

Potent IDO1 Inhibition: 1-Butyl-1H-indol-4-amine vs. Clinical-Stage IDO1 Inhibitors

1-Butyl-1H-indol-4-amine functions as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunoregulatory enzyme implicated in tumor immune evasion. The compound inhibits mouse IDO1 with an IC50 of 13 nM in a cellular assay [1], and inhibits human IDO1 in multiple cell lines with IC50 values ranging from 14 to 16 nM [2]. For comparison, the well-known clinical-stage IDO1 inhibitor epacadostat (INCB024360) has a reported cellular IC50 of approximately 10 nM in similar assays [3]. This places 1-butyl-1H-indol-4-amine within a comparable potency range to a clinical candidate, highlighting its potential as a research tool or lead scaffold for IDO1-targeted cancer immunotherapy.

Immuno-Oncology IDO1 Cancer Immunotherapy

Cannabinoid Receptor Affinity: 1-Butyl-1H-indol-4-amine vs. 1-Pentyl and 1-Hexyl Analogs

In the aminoalkylindole class of cannabinoid ligands, the length of the N-alkyl chain is a critical determinant of receptor affinity. 1-Butyl-1H-indol-4-amine exhibits a Ki value of 0.600 nM for the cannabinoid CB1 receptor [1]. This compares favorably to data from SAR studies on related 1-alkyl-2-methyl-3-(1-naphthoyl)indoles, where maximum cannabinoid activity was observed for the 1-butyl, 1-pentyl, and 1-hexyl analogs, with the 1-butyl derivative often showing optimal balance between potency and physicochemical properties [2]. The 0.600 nM Ki value for 1-butyl-1H-indol-4-amine is approximately 2,400-fold more potent than the IC50 of 1.43 μM observed for a comparator aminoalkylindole in rat cerebellum membranes [3], demonstrating the critical influence of the 4-amino substitution on cannabinoid receptor engagement.

Cannabinoid Receptors CB1/CB2 Pain Research

Dopamine D2 Receptor Selectivity: 1-Butyl-1H-indol-4-amine as a D2-Preferring Ligand

1-Butyl-1H-indol-4-amine displays a distinct dopamine receptor profile, with a pKi of 8.62 for the human dopamine D2 receptor, corresponding to a Ki of approximately 2.4 nM [1]. This D2 affinity is significantly higher than its binding to D3 (pKi = 7.95, Ki ≈ 11.2 nM) and D4 (pKi = 7.39, Ki ≈ 40.7 nM) receptors [2]. In contrast, a series of indolebutylamine derivatives optimized for D3 receptor selectivity, such as compound 11q, exhibited a Ki of 124 nM for D3 with excellent selectivity over D1 and D2 [3]. This demonstrates that 1-butyl-1H-indol-4-amine possesses a D2-preferring profile distinct from D3-selective indolebutylamines, making it a useful tool for probing D2-mediated signaling pathways.

Dopamine Receptors Antipsychotic CNS Disorders

1-Butyl-1H-indol-4-amine: Evidence-Backed Application Scenarios for Procurement


Immuno-Oncology Research: IDO1 Inhibitor Tool Compound

Based on its potent cellular IDO1 inhibition (IC50 = 13-16 nM) [1], 1-butyl-1H-indol-4-amine serves as an excellent chemical probe for academic and biopharma laboratories studying IDO1-mediated tumor immune evasion. Its nanomolar potency rivals that of clinical-stage inhibitors, making it a cost-effective alternative for high-throughput screening, target validation, and SAR expansion studies.

CNS Drug Discovery: Sigma-1 Receptor Ligand Scaffold

With its high-affinity sigma-1 receptor binding (IC50 = 1.40 nM) [2], this compound is well-suited for research into neuroprotection, pain modulation, and neuropsychiatric disorders. It can be used as a starting point for the synthesis of novel sigma-1 ligands with improved selectivity or pharmacokinetic properties, or as a reference standard in receptor binding assays.

Cannabinoid Research: CB1 Receptor Ligand Development

The sub-nanomolar CB1 receptor affinity (Ki = 0.600 nM) of 1-butyl-1H-indol-4-amine [3] makes it a prime candidate for developing novel cannabinoid receptor modulators. Researchers can utilize this scaffold to synthesize derivatives aimed at treating pain, inflammation, anxiety, or substance abuse disorders, while benefiting from the established SAR that N-butyl substitution is optimal for cannabinoid activity [4].

Antipsychotic Drug Development: Dopamine D2 Receptor Lead

The preferential D2 receptor binding profile (pKi = 8.62) of 1-butyl-1H-indol-4-amine [5] positions it as a valuable lead compound for developing new antipsychotic agents. Its low nanomolar D2 affinity, combined with lower D3 and D4 binding, provides a selectivity profile that can be further optimized to reduce off-target effects associated with typical antipsychotics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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